molecular formula C19H20N2O3S B1684578 Apricoxib CAS No. 197904-84-0

Apricoxib

Numéro de catalogue B1684578
Numéro CAS: 197904-84-0
Poids moléculaire: 356.4 g/mol
Clé InChI: JTMITOKKUMVWRT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Apricoxib is a novel, selective COX-2 inhibitor . It has been used in trials studying the treatment and prevention of Lung Cancer, Breast Cancer, Pancreatic Cancer, Non Small Cell Lung Cancer, and Metastatic Pancreatic Cancer .


Synthesis Analysis

An efficient synthesis of apricoxib was developed using copper catalyzed homoallylic ketone formation from methyl 4-ethoxybenzoate followed by ozonolysis to an aldehyde, and condensation with sulfanilamide .


Molecular Structure Analysis

Apricoxib has a molecular formula of C19H20N2O3S . Its average mass is 356.439 Da and its monoisotopic mass is 356.119476 Da .


Chemical Reactions Analysis

Apricoxib is a COX-2 inhibitor which is intended to improve standard therapy response in molecularly-defined models of pancreatic cancer . It has shown significant antitumor effects in xenograft models of lung and colorectal cancer .


Physical And Chemical Properties Analysis

The physical and chemical properties of Apricoxib include a density of 1.2±0.1 g/cm3, boiling point of 555.3±60.0 °C at 760 mmHg, and a flash point of 289.6±32.9 °C . It also has a molar refractivity of 99.1±0.5 cm3 and a polar surface area of 83 Å2 .

Applications De Recherche Scientifique

Combination Therapies

Apricoxib has been investigated in combination with other cancer therapies, showing potential in enhancing treatment efficacy. A study explored the combination of apricoxib with erlotinib in advanced non-small cell lung cancer, aiming to determine the maximum tolerated dose and the recommended phase II dose based on changes in urinary prostaglandin E2 metabolite (PGE-M), indicating its role in pharmacokinetic and pharmacodynamic studies (Reckamp et al., 2011). Another study highlighted the reversal of epithelial-mesenchymal transition (EMT), suggesting that apricoxib's mechanism of action may involve sensitizing carcinoma cells to COX-2 inhibition, thus improving antitumor activity (Kirane et al., 2012).

Anticancer Mechanisms

Apricoxib's anticancer mechanisms have been a focus of research, indicating its multifaceted role in inhibiting tumor growth. Preclinical studies have shown that apricoxib directly inhibits tumor cell proliferation and survival, in addition to its COX-2 inhibitory activity. It has demonstrated significant antitumor activity as a single agent and in combination with standard-of-care drugs, affecting tumor cell-autonomous functions and the tumor-host relationship (Burrows, 2011). This includes inhibition of tumor proliferation and survival, normalization of tumor vasculature, and reversal of EMT.

Effects on Cellular Processes

Research into the effects of apricoxib on specific cellular processes, such as EMT, provides insight into its potential therapeutic benefits. The combination of apricoxib with IL-27 was found to enhance inhibition of EMT in human lung cancer cells through a STAT1 dominant pathway, indicating a novel approach to modulating the tumor microenvironment and inhibiting cancer progression (Lee et al., 2014).

Safety And Hazards

Apricoxib is highly flammable and may be fatal if swallowed and enters airways . It can cause skin irritation, serious eye irritation, respiratory irritation, and drowsiness or dizziness . It is suspected of damaging fertility and can cause damage to organs through prolonged or repeated exposure .

Orientations Futures

Apricoxib is currently in phase II clinical trials in pancreatic cancer being investigated as a strategy to augment the efficacy of gemcitabine and erlotinib . It has shown significant potential in enhancing the efficacy of standard therapy response in preclinical models of pancreatic cancer .

Propriétés

IUPAC Name

4-[2-(4-ethoxyphenyl)-4-methylpyrrol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-3-24-17-8-4-15(5-9-17)19-12-14(2)13-21(19)16-6-10-18(11-7-16)25(20,22)23/h4-13H,3H2,1-2H3,(H2,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMITOKKUMVWRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=CN2C3=CC=C(C=C3)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173502
Record name Apricoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apricoxib

CAS RN

197904-84-0
Record name Apricoxib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=197904-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Apricoxib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197904840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apricoxib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12378
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Apricoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APRICOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X5HB3VZ3Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Following a procedure similar to that described in Example 1(iii), but using α-(4-ethoxyphenyl)-α-(4-sulfamoylanilino)acetonitrile [prepared as described in step (ii) above] and methacrolein as starting materials, the title compound was obtained as a brown powder (yield 3%), melting at 135-139° C.
Name
α-(4-ethoxyphenyl)-α-(4-sulfamoylanilino)acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Apricoxib
Reactant of Route 2
Reactant of Route 2
Apricoxib
Reactant of Route 3
Reactant of Route 3
Apricoxib
Reactant of Route 4
Reactant of Route 4
Apricoxib
Reactant of Route 5
Reactant of Route 5
Apricoxib
Reactant of Route 6
Reactant of Route 6
Apricoxib

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.